N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide
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Overview
Description
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrimidine derivatives, including compounds structurally related to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, involves reactions with dinucleophiles leading to a range of substituted pyrimidines. These reactions have been explored for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles has been shown to yield 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylic acids, which are then converted to pyrimidinamines or methyl/phenylpyrimidines, often in excellent yields (Schenone, Sansebastiano, & Mosti, 1990).
Biological Activities
The substituted-N-(5-cyanopyrimidin-4yl)benzamides, which share a core structural motif with the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies are essential for discovering new therapeutic agents and understanding the structure-activity relationships of these compounds (Lavanya et al., 2010).
Chemical Transformations
Chemical transformations involving pyrimidine derivatives are of significant interest for synthetic organic chemistry, providing pathways to various heterocyclic compounds. For example, the synthesis of 5-Aminopyrazolo(4,3-d)pyrimidin-7(6H)-one from commercially available 2-amino-6-methylpyrimidin-4(3H)-one demonstrates the utility of pyrimidine derivatives as intermediates in producing more complex heterocyclic structures (Choi, Kang, & Baek, 2004).
Amplifiers of Phleomycin
Pyrimidine derivatives have been explored as amplifiers of phleomycin against Escherichia coli, showcasing the potential of these compounds in enhancing antibiotic efficacy. Such research is crucial in the fight against antibiotic resistance and the development of more effective antimicrobial therapies (Brown & Cowden, 1982).
Mechanism of Action
Target of Action
The primary target of this compound is human glucokinase (GK) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In the case of this compound, it increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway , which is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .
Result of Action
The activation of GK by this compound leads to an increase in the rate of glycolysis, thereby enhancing glucose utilization and insulin release. This results in a decrease in blood glucose levels, which is beneficial in the management of type-2 diabetes .
Biochemical Analysis
Biochemical Properties
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide has been found to interact with various biomolecules. For instance, it has been shown to form an ion-associate complex with sodium tetraphenyl borate . This interaction is crucial for understanding the relationships between bioactive molecules and receptor interactions .
Cellular Effects
It has been shown to have antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and B. subtilis, as well as yeast, including Candida albicans .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several interactions at the molecular level. For instance, it forms an ion-associate or ion-pair complex with sodium tetraphenyl borate .
Metabolic Pathways
Its interaction with sodium tetraphenyl borate suggests that it may be involved in certain biochemical reactions .
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-19-14(11-15(20-12)21(2)3)17-9-10-18-16(22)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,18,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOLJCKTQDABOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.